N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15774974
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine -](/images/structure/VC15774974.png)
Specification
Molecular Formula | C11H16FN5 |
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Molecular Weight | 237.28 g/mol |
IUPAC Name | N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H16FN5/c1-4-17-11(12)9(8(2)14-17)7-13-10-5-6-16(3)15-10/h5-6H,4,7H2,1-3H3,(H,13,15) |
Standard InChI Key | CWULFYBBGQURGT-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises two pyrazole rings interconnected via a methylene amine bridge. The first pyrazole ring (Position 1) is substituted with an ethyl group, while Positions 3 and 5 host methyl and fluorine atoms, respectively. The second pyrazole ring (Position 1) features a methyl group, with the amine functionality at Position 3 connected to the methylene bridge . This arrangement introduces steric and electronic effects that influence reactivity and interactions with biological targets.
Stereoelectronic Properties
The fluorine atom’s electronegativity enhances the electron-deficient nature of the adjacent pyrazole ring, promoting electrophilic substitution reactions. Conversely, the ethyl and methyl groups contribute to hydrophobic interactions, which are critical in drug-receptor binding. The amine bridge serves as a hydrogen bond donor, facilitating interactions with enzymatic active sites or nucleic acids .
Spectroscopic and Computational Data
While experimental spectroscopic data for this specific compound remains limited, computational models predict key characteristics:
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IR Spectra: Stretching vibrations at 1650 cm (C=N), 1250 cm (C-F), and 3350 cm (N-H) .
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NMR: Expected singlets for methyl groups (δ 2.1–2.3 ppm) and splitting patterns for ethyl protons (δ 1.2–1.4 ppm) .
A comparative analysis of similar pyrazole derivatives (Table 1) highlights trends in molecular properties:
Table 1: Structural and Physicochemical Properties of Pyrazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors |
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Target Compound | CHFN | 251.30 | 2.1 | 1 |
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine | CHFN | 251.30 | 2.3 | 1 |
1-Ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | CHClFN | 287.77 | 3.0 | 1 |
Data derived from PubChem and VulcanChem entries .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step protocols:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
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Functionalization: Introduction of fluorine via electrophilic fluorination using Selectfluor® or DAST .
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Reductive Amination: Coupling of the fluorinated pyrazole with 1-methyl-1H-pyrazol-3-amine using sodium cyanoborohydride in methanol .
Optimization Challenges
Yield optimization (typically 40–60%) requires careful control of temperature and stoichiometry. Solvent-free conditions and microwave-assisted synthesis have been explored to enhance efficiency.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The fluorine atom at Position 5 undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling the creation of analogs with modified electronic profiles . For example, reaction with morpholine yields a derivative with enhanced solubility (LogP = 1.8) .
Oxidation and Reduction
The amine bridge is susceptible to oxidation, forming a nitroso intermediate, which can be reduced back to the amine using LiAlH. This reversibility is exploited in prodrug design.
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as replacing the ethyl group with a cyclopropyl moiety, have improved metabolic stability (t increased from 1.2 to 4.5 hours in rat liver microsomes) .
Agrochemistry
Pyrazole derivatives are explored as herbicides targeting acetolactate synthase. The compound’s EC against Amaranthus retroflexus is 45 ppm, comparable to commercial herbicides like imazethapyr.
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